

Foreword: Charting the Course for a Key Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 4'-(1-Pyrazolyl)acetophenone

CAS No.: 25699-98-3

Cat. No.: B1366886

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To the researchers, chemists, and drug development professionals dedicated to advancing therapeutic innovation, this document serves as a comprehensive technical guide on the solubility of **4'-(1-Pyrazolyl)acetophenone**. This molecule is a pivotal building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of pharmaceuticals like kinase inhibitors and anti-inflammatory agents.^[1] Its solubility profile is a critical parameter, dictating everything from reaction kinetics and purification strategies to the feasibility of formulation and bioavailability.

A thorough review of scientific literature reveals a conspicuous absence of publicly available, quantitative solubility data for this compound. This guide, therefore, takes a foundational approach. It is not a mere repository of data but a complete operational framework. Herein, we will dissect the molecular structure of **4'-(1-Pyrazolyl)acetophenone** to predict its solubility behavior, provide robust, step-by-step protocols for its experimental determination, and offer insights into interpreting the resulting data. This document empowers you, the scientist, to generate the precise, reliable data needed to accelerate your research and development endeavors.

Physicochemical Profile and Theoretical Solubility Prediction

Understanding a molecule's structure is paramount to predicting its behavior in different solvent environments. The principle of "like dissolves like" is our guiding tenet, where the solubility of a solute is maximized in a solvent with similar polarity and intermolecular force characteristics.[2]

1.1. Core Molecular Properties

4'-(1-Pyrazolyl)acetophenone (CAS: 25699-98-3) is a solid at room temperature with the following key computed and established properties[1][3][4][5]:

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	[1]
Molecular Weight	186.21 g/mol	[4]
Appearance	Solid	[3]
XLogP3	1.9	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	2	[4]
Topological Polar Surface Area	34.9 Å ²	[4]

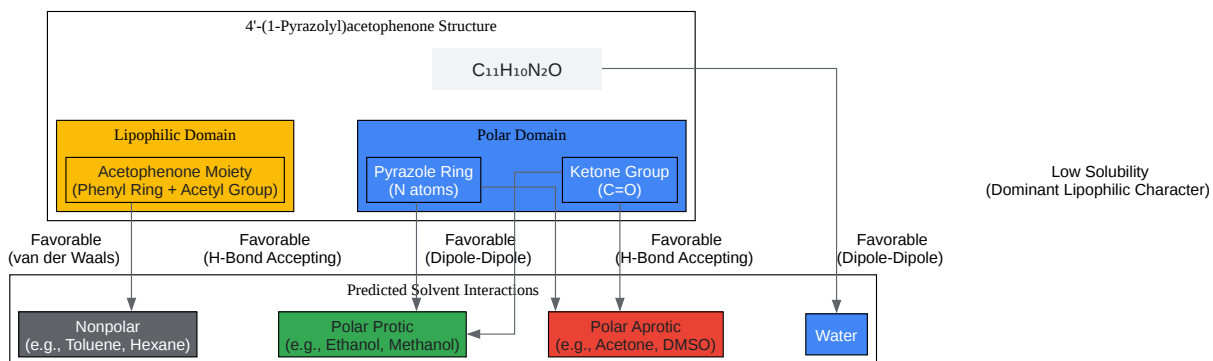
1.2. Structural Analysis: A Molecule of Duality

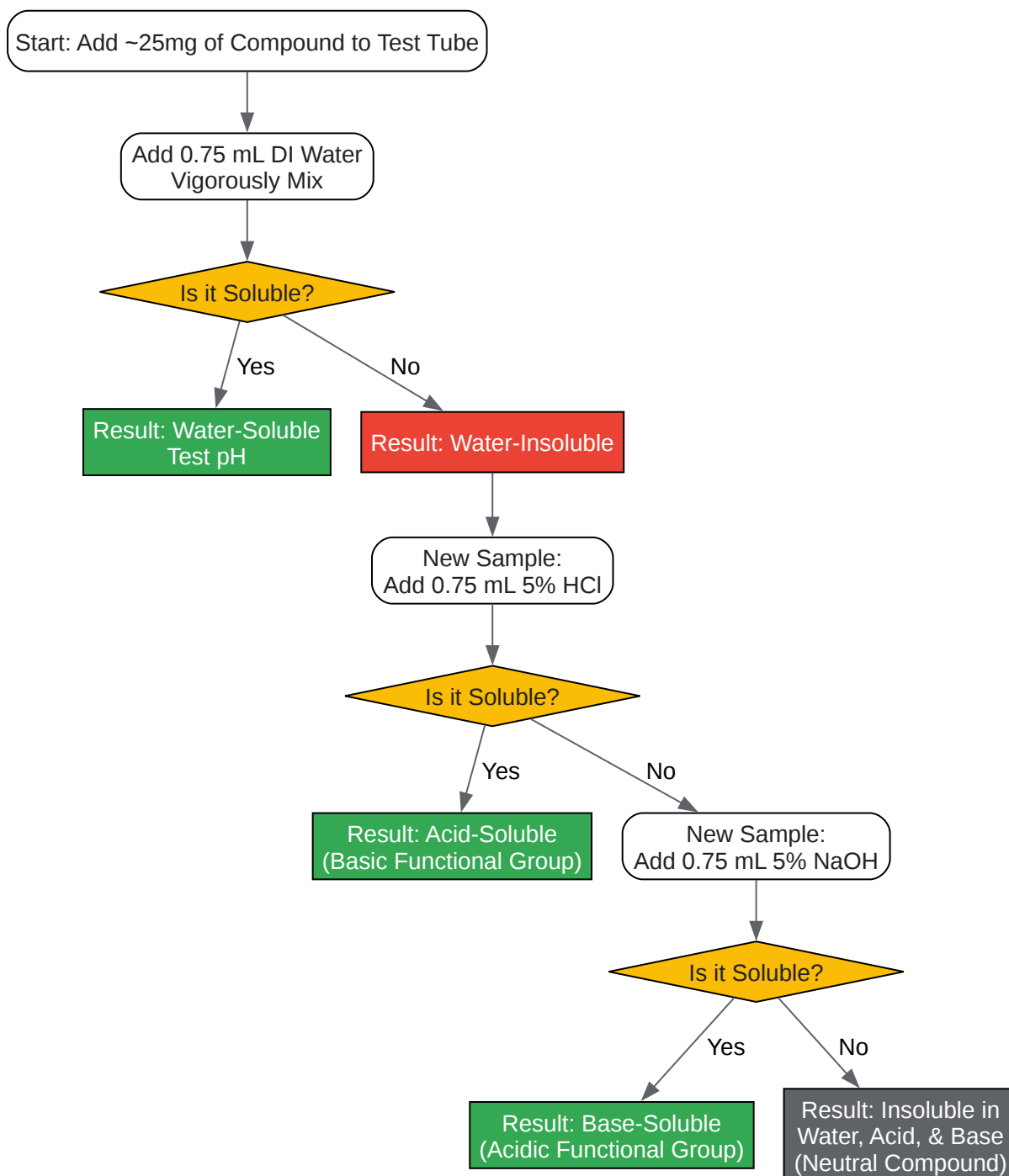
The structure of **4'-(1-Pyrazolyl)acetophenone** can be deconstructed into two key domains that govern its solubility:

- **The Lipophilic Domain:** Comprising the phenyl ring and the acetyl group's methyl substituent, this region is nonpolar. It favors interactions with nonpolar (e.g., hexane, toluene) or moderately polar organic solvents through van der Waals forces.

- The Polar Domain: This includes the pyrazole ring and the ketone's carbonyl group. The two nitrogen atoms in the pyrazole ring and the oxygen atom of the carbonyl are electronegative, creating regions of partial negative charge. These sites can act as hydrogen bond acceptors, interacting favorably with protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile).[4][6]

The calculated XLogP3 of 1.9 indicates a moderate degree of lipophilicity, suggesting that while it has some affinity for nonpolar environments, its solubility in water will be limited.[4] The pyrazole ring itself is known to enhance the lipophilicity of drug candidates.[6]





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Caption: Workflow for qualitative solubility classification.

2.2. Protocol 2: Quantitative Equilibrium Solubility Determination

This protocol describes the "gold standard" shake-flask method for obtaining precise, thermodynamic solubility data.

Objective: To accurately measure the concentration of **4'-(1-Pyrazolyl)acetophenone** in a saturated solution of a given solvent at a specific temperature.

Materials & Equipment:

- **4'-(1-Pyrazolyl)acetophenone** (high purity)
- Solvents of interest (e.g., ethanol, acetonitrile, water)
- Scintillation vials or glass flasks with screw caps
- Analytical balance
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (0.22 μm , PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- Quantification instrument: HPLC-UV or UV-Vis Spectrophotometer

Procedure:

- Preparation: Add an excess amount of solid **4'-(1-Pyrazolyl)acetophenone** to a vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment. Add a known volume of the selected solvent (e.g., 5 mL).
- Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Allow the mixture to shake for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical, and this should be confirmed by taking measurements

at different time points (e.g., 24h, 48h, 72h) to ensure the concentration is no longer changing.

- **Phase Separation:** After equilibration, let the vials stand at the same constant temperature to allow the solid to settle. To ensure complete removal of undissolved solid, withdraw the supernatant using a syringe and pass it through a 0.22 μm syringe filter into a clean vial. This step is crucial to prevent artificially high results from suspended microcrystals.
- **Dilution:** Accurately dilute a known volume of the clear, filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. A 100-fold or 1000-fold dilution is common.
- **Quantification:** Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer.
 - For UV-Vis: Measure the absorbance at the compound's λ_{max} . Calculate concentration using a standard curve prepared from known concentrations of the compound.
 - For HPLC-UV: Integrate the peak area corresponding to the compound. Calculate concentration using a standard curve. HPLC is preferred as it also confirms the purity and stability of the compound in the solvent.
- **Calculation:** Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Self-Validation and Trustworthiness: The protocol's integrity is maintained by ensuring equilibrium is reached (time-point analysis), complete removal of solid (filtration), and accurate quantification against a multi-point calibration curve. Running replicates ($n=3$) is mandatory for statistical confidence.

Data Presentation and Application

The quantitative data generated should be meticulously recorded.

Table 3.1: Experimentally Determined Solubility of **4'-(1-Pyrazolyl)acetophenone**

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method
e.g., Water	25.0 ± 0.5	HPLC-UV		
e.g., Ethanol	25.0 ± 0.5	HPLC-UV		
e.g., Acetonitrile	25.0 ± 0.5	HPLC-UV		
e.g., Toluene	25.0 ± 0.5	HPLC-UV		

Application in Drug Development:

- **Process Chemistry:** High solubility in a solvent like acetonitrile or ethanol suggests its suitability for reaction media. Poor solubility in a solvent like hexane could make it an effective anti-solvent for crystallization and purification.
- **Formulation Science:** For preclinical studies, identifying a solvent system where solubility is high is the first step toward developing an appropriate dosing vehicle.
- **Crystallization:** Understanding the solubility curve (solubility vs. temperature) in different solvents is fundamental to developing a controlled crystallization process to obtain the desired polymorph and crystal habit.

Conclusion

While published quantitative data for the solubility of **4'-(1-Pyrazolyl)acetophenone** remains elusive, a robust scientific framework allows for its confident prediction and determination. The molecule's dual-domain structure—a lipophilic acetophenone core and a polar pyrazole moiety—predicts a profile of low aqueous solubility but favorable solubility in polar organic solvents. This guide provides the necessary, detailed protocols for researchers to generate this critical data in their own laboratories. By following these validated experimental workflows, scientists in drug discovery and development can eliminate ambiguity, enabling informed decisions in synthesis, purification, and formulation, thereby accelerating the journey from molecule to medicine.

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